Lignosulfonic acid, sodium salt

描述

Lignosulfonic acid, sodium salt is a light tan powder. (NTP, 1992)

作用机制

Sodium Ligninsulfonate, also known as Lignosulfonic acid, sodium salt, is a water-soluble lignin extracted from the sulfite pulping process . It has a unique structure that makes it an effective dispersant or surfactant used in a wide range of industries .

Target of Action

Sodium Ligninsulfonate primarily targets the cell membrane of the human fungal pathogen Candida albicans . It also acts as a corrosion inhibitor on metal surfaces .

Mode of Action

Sodium Ligninsulfonate interacts with its targets by causing cell membrane damage in C. albicans . It also acts as a fire retardant finishing agent on cotton fabric . In the case of metal surfaces, it serves as a corrosion inhibitor .

Biochemical Pathways

It has been shown to affect the conformation, colloidal state, and adsorption at surfaces or interfaces of various substances . It also plays a role in the thermal degradation mechanism of substances .

Pharmacokinetics

It is known to be water-soluble due to the presence of sulfonate groups . This property likely influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of Sodium Ligninsulfonate results in the perturbation of the cell membrane in C. albicans, leading to its potential use as an antifungal agent . When used as a fire retardant on cotton fabric, it significantly reduces the fabric’s flammability . As a corrosion inhibitor, it reduces the corrosion rate of metal surfaces .

Action Environment

The action of Sodium Ligninsulfonate can be influenced by various environmental factors. For instance, its effectiveness as a corrosion inhibitor is affected by the concentration of the Sodium Ligninsulfonate, temperature, and reaction time . Its role as a fire retardant on cotton fabric is also influenced by the concentration of the Sodium Ligninsulfonate used .

生化分析

Biochemical Properties

Lignosulfonic acid, sodium salt, plays a significant role in biochemical reactions. It acts as a natural anionic surfactant

Cellular Effects

Some studies suggest potential antiviral and antitumoral activities

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known to exhibit surface activity, suggesting it may interact with biomolecules at the molecular level

Transport and Distribution

This compound is not expected to be mobile in terrestrial environments

生物活性

Lignosulfonic acid, sodium salt (CAS 8061-51-6), is a lignin-derived compound known for its various biological activities, particularly its antimicrobial and antiviral properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

Overview of this compound

This compound is a water-soluble polyelectrolyte derived from lignin during the sulfite pulping process. It possesses a complex structure with abundant sulfonate and carboxylic acid groups, which contribute to its solubility and biological activity. This compound has been studied for its potential in various fields, including agriculture, pharmaceuticals, and materials science.

Antiviral Activity

Mechanism of Action

Lignosulfonic acid exhibits significant antiviral activity against viruses such as Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). The mechanism involves the inhibition of viral entry into host cells by targeting viral proteins such as gp120 and host receptors like CD4 and co-receptors CCR5/CXCR4. Studies have shown that lignosulfonates prevent viral fusion with cell membranes, effectively blocking infection .

Research Findings

A study by Oeyen et al. (2019) evaluated 24 structurally different lignosulfonates for their ability to inhibit HIV and HSV. The results indicated that the antiviral activity was dependent on molecular weight and structural characteristics of the lignosulfonates . Another study highlighted the compound's effectiveness as an entry inhibitor when used in pre-treatment scenarios .

Antifungal Activity

Target Pathogen

Lignosulfonic acid has demonstrated antifungal activity against several Candida species, particularly Candida albicans. This compound disrupts the integrity of fungal cell membranes, leading to cell lysis and death.

Case Study

In vitro assays using disk diffusion methods showed that sodium lignosulfonate effectively inhibited the growth of Candida albicans, suggesting its potential as an antifungal agent in clinical applications. The mode of action involves membrane damage, which is crucial for its efficacy against fungal pathogens.

Applications in Agriculture

Lignosulfonic acid is also recognized for its role in plant biology. It can enhance nutrient uptake and improve soil health due to its natural surfactant properties. Its application in crop protection has garnered attention as it exhibits antimicrobial properties that can suppress plant pathogens .

Summary of Biological Activities

| Activity Type | Target Organism | Mechanism of Action | Study Reference |

|---|---|---|---|

| Antiviral | HIV, HSV | Inhibition of viral entry | Oeyen et al., 2019 |

| Antifungal | Candida albicans | Membrane disruption | Gordts et al., 2015 |

| Plant Protection | Various pathogens | Antimicrobial activity | Reyes et al., 2024 |

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of lignosulfonic acid. Future studies may focus on optimizing extraction methods to enhance the yield and efficacy of this compound in various applications. Additionally, exploring its potential as a natural alternative to synthetic antimicrobial agents could lead to significant advancements in both pharmaceutical and agricultural sectors.

科学研究应用

Pharmaceutical Applications

Antiviral and Antifungal Activity

Lignosulfonic acid, sodium salt has demonstrated significant antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Studies indicate that it acts as an entry inhibitor, effectively preventing viral entry into host cells. The mechanism involves interactions with viral envelope proteins and host cell receptors such as CD4 and co-receptors CCR5/CXCR4 .

Table 1: Antiviral Activity of this compound

| Virus Type | Mechanism of Action | Reference |

|---|---|---|

| HIV | Entry inhibitor; interacts with gp120 | Gordts et al., 2015 |

| HSV | Prevents viral entry | Oeyen et al., 2019 |

| Candida spp. | Antifungal activity | Reyes et al., 2024 |

Agricultural Applications

Soil Improvement and Plant Nutrition

This compound is utilized to enhance soil quality by increasing water retention and aeration. It serves as a complexing agent in fertilizers, improving nutrient availability to plants. Its antimicrobial properties also contribute to plant health by suppressing pathogens in the soil .

Table 2: Agricultural Benefits of this compound

| Application | Description | Impact |

|---|---|---|

| Soil amendment | Increases water retention and aeration | Enhanced crop yield |

| Fertilizer complexing | Improves nutrient availability | Better plant growth |

| Microbial suppression | Reduces soil-borne diseases | Healthier plants |

Industrial Applications

Concrete Admixture

In the construction industry, this compound is widely used as a water reducer and plasticizer in concrete formulations. It improves workability and strength while reducing water demand during mixing .

Oil Well Drilling

This compound functions as a viscosifier and fluid loss control additive in drilling muds. It helps maintain the stability of boreholes while minimizing fluid loss .

Table 3: Industrial Uses of this compound

| Industry | Application | Benefits |

|---|---|---|

| Construction | Concrete admixture | Improved strength and workability |

| Oil & Gas | Drilling mud additive | Enhanced borehole stability |

| Ceramics | Dispersing agent for slips and glazes | Improved bonding properties |

Environmental Applications

Wastewater Treatment

This compound is effective in coagulating suspended solids in wastewater treatment processes. It facilitates flocculation and sediment dewatering, contributing to cleaner effluents .

Dust Control

In mining and construction, it is used to suppress airborne dust through flocculation methods. This application helps maintain air quality and reduces health hazards associated with dust exposure .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral properties of various lignosulfonates against HIV and HSV. The results indicated that this compound exhibited significant inhibition of viral replication at specific concentrations. The study highlighted the potential for developing new antiviral agents based on lignin derivatives .

Case Study 2: Soil Health Improvement

Research conducted on the use of lignosulfonic acid in agricultural settings demonstrated improved soil structure and increased crop yields. The study found that treated soils retained moisture better and showed enhanced microbial activity compared to untreated controls .

属性

IUPAC Name |

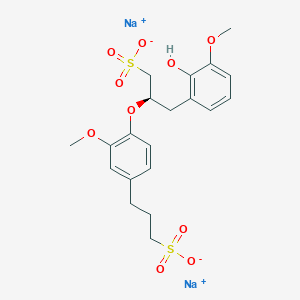

disodium;3-(2-hydroxy-3-methoxyphenyl)-2-[2-methoxy-4-(3-sulfonatopropyl)phenoxy]propane-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O10S2.2Na/c1-28-18-7-3-6-15(20(18)21)12-16(13-32(25,26)27)30-17-9-8-14(11-19(17)29-2)5-4-10-31(22,23)24;;/h3,6-9,11,16,21H,4-5,10,12-13H2,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEXUEFDPVHGHE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CC(CS(=O)(=O)[O-])OC2=C(C=C(C=C2)CCCS(=O)(=O)[O-])OC.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Na2O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | LIGNOSULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lignosulfonic acid, sodium salt is a light tan powder. (NTP, 1992), Tan solid; [HSDB] | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | LIGNOSULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Sodium ligninsulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7130 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble (NTP, 1992), SEE LIGNIN SULFONATE. MOLECULAR WEIGHTS RANGE FROM 1000-20,000; NO PRONOUNCED ODOR; NONHYGROSCOPIC; NO DEFINITE MP; DECOMPOSE ABOVE 200 °C; SPECIFIC GRAVITY ABOUT 1.5; FORMS COLLOIDAL SOLN OR DISPERSIONS IN WATER; LIGHT TAN TO DARK-BROWN POWDER; PRACTICALLY INSOL IN ALL ORG SOLVENTS /LIGNIN SULFONATE/ | |

| Details | Hawley, G.G. The Condensed Chemical Dictionary. 10th ed. New York: Van Nostrand Reinhold Co., 1981., p. 944 | |

| Record name | LIGNOSULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Hawley, G.G. The Condensed Chemical Dictionary. 10th ed. New York: Van Nostrand Reinhold Co., 1981., p. 944 | |

| Record name | SODIUM LIGNINSULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4282 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

tan, free-flowing spray-dried powder | |

CAS No. |

8061-51-6 | |

| Record name | LIGNOSULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lignosulfonic acid, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lignosulfonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lignosulfonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM LIGNINSULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4282 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium ligninsulfonate interact with minerals in flotation processes?

A1: SLS exhibits selective adsorption onto mineral surfaces. In the case of phosphate ore, SLS preferentially adsorbs onto limonite (an iron oxide) over collophane (a phosphate mineral) []. This selective adsorption is attributed to the higher adsorption density of SLS on the limonite surface compared to the collophane surface. Thermodynamic studies suggest that SLS chemically adsorbs onto limonite in alkaline conditions, while its interaction with collophane is a weaker physical adsorption [].

Q2: How does the addition of calcium carbonate (CaCO3) to sodium ligninsulfonate affect its binding properties in iron ore pelletization?

A2: The combination of SLS and CaCO3, termed CSL, demonstrates enhanced binding properties compared to SLS alone []. SLS interacts with magnetite primarily through ligand exchange, hydrogen bonding, and electrostatic interactions. Adding CaCO3 introduces more active sites, increasing CSL's adsorbability. During the pelletization process, CaCO3 acts as a fluxing agent, promoting oxide bridging and bonding between magnetite grains. This results in reduced porosity and improved compressive strength of the roasted pellets [].

Q3: What is the molecular formula and weight of sodium ligninsulfonate?

A3: Due to the complex and variable nature of lignin, SLS doesn't have a single defined molecular formula or weight. It exists as a heterogeneous polymer with varying molecular weights and structures depending on the source and extraction method.

Q4: What spectroscopic techniques are used to characterize sodium ligninsulfonate?

A4: Researchers commonly employ FTIR (Fourier Transform Infrared Spectroscopy) and NMR (Nuclear Magnetic Resonance) spectroscopy to characterize SLS [, , ]. FTIR helps identify functional groups present in SLS, like sulfonate groups, hydroxyl groups, and aromatic rings. NMR provides insights into the structural arrangement and bonding patterns within the complex lignin polymer.

Q5: How does sodium ligninsulfonate perform as an additive in gelled electrolytes for lead-acid batteries?

A5: SLS, when added to gelled electrolytes, enhances their performance by increasing viscosity and improving ion conduction [, ]. At a 3.0% mass fraction of SiO2, the gel electrolyte containing 0.01% SLS exhibits a sixfold increase in viscosity compared to the electrolyte without SLS [, ]. This increase in viscosity is beneficial for preventing water precipitation and reducing internal resistance, ultimately improving battery performance.

Q6: Can sodium ligninsulfonate be used to improve the properties of biodegradable insulators?

A6: Research indicates that incorporating SLS into zein protein-based materials can create biodegradable insulators with tunable dielectric properties []. The presence of SLS modifies the structural arrangement of zein, influencing the dielectric permittivity and loss tangent of the resulting bio-nanocomposite. These findings suggest potential applications of SLS-modified zein in transient electronics.

Q7: How does sodium ligninsulfonate contribute to the catalytic activity of carbon materials in converting fructose to 5-hydroxymethylfurfural (HMF)?

A7: Carbon materials derived from SLS through controlled carbonization processes exhibit catalytic activity in the conversion of fructose to HMF []. The catalytic activity is attributed to the presence of oxygen- and sulfur-containing functional groups, acting as acid sites. The type and abundance of these acid sites are influenced by the carbonization atmosphere, ultimately impacting the catalytic performance of the SLS-derived carbon material [].

Q8: Are there computational models that can predict the adsorption behavior of sodium ligninsulfonate on different plastic surfaces?

A8: While computational models specifically predicting SLS adsorption on plastics are limited in the provided research, adsorption studies often employ Freundlich and Langmuir models to describe the adsorption process []. These models help understand the adsorption mechanism, surface coverage, and interaction strength between SLS and the plastic surface.

Q9: What analytical methods are employed to determine the size and structure of sulfur nanoparticles synthesized using sodium ligninsulfonate?

A9: Researchers utilize techniques like Laser Scattering Analysis (LSA), X-ray Diffraction (XRD), and Scanning Electron Microscopy (SEM) to characterize sulfur nanoparticles synthesized with SLS []. LSA provides information on particle size distribution, XRD reveals the crystalline structure, and SEM visualizes the morphology and size of the nanoparticles.

Q10: How does sodium ligninsulfonate affect the biodegradation of polychlorinated biphenyls (PCBs)?

A10: Research suggests that SLS can enhance the biodegradation of PCBs []. The exact mechanisms are still under investigation, but it's thought that SLS might act as a biosurfactant, increasing the bioavailability of PCBs to degrading microorganisms.

Q11: What factors influence the dissolution and solubility of sodium ligninsulfonate?

A11: SLS is generally water-soluble, but its solubility can vary depending on factors like molecular weight, degree of sulfonation, pH, and the presence of other ions in the solution []. Higher molecular weight fractions of SLS tend to exhibit lower solubility compared to lower molecular weight fractions.

Q12: Can sodium ligninsulfonate serve as a substitute for traditional surfactants in degreaser formulations?

A12: Yes, SLS can replace harmful anionic surfactants like sodium dodecylbenzenesulfonate (LAS) in environmentally friendly degreaser formulations []. Researchers have successfully developed phosphorus-free degreasers using SLS as a primary surfactant, combined with other biodegradable components like alkyl glycosides and polyaspartic acid [].

Q13: How can sodium ligninsulfonate contribute to the recycling of plastic waste?

A13: SLS demonstrates potential in separating different types of plastics from a mixed waste stream using the flotation technique [, ]. By selectively adsorbing onto specific plastic surfaces, SLS alters their hydrophobicity, allowing for separation based on density differences. This selective adsorption is influenced by factors like SLS concentration and temperature [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。